N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide
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Description
N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide, also known as PEAQX, is a compound that has gained significant attention in the field of neuroscience due to its potential as a selective antagonist for the AMPA receptor. The AMPA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. PEAQX has been shown to block the activity of the AMPA receptor in a selective manner, making it a promising tool for studying the function of this receptor in various biological processes.
Scientific Research Applications
Radiosynthesis and Imaging Applications
- Radioligand Development for PET Imaging : A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the specified compound, have been developed as selective ligands for the translocator protein (18 kDa), facilitating in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). Additionally, novel pyrazolo[1,5-a]pyrimidines exhibited subnanomolar affinity for this protein, underscoring their potential as in vivo PET-radiotracers in neuroinflammation studies (Damont et al., 2015).
Synthetic Routes and Derivatives
- Cycloaddition to Form Isoxazolines and Isoxazoles : The compound's derivatives, through cycloaddition reactions, yielded new isoxazolines and isoxazoles, showcasing the versatility of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives in synthesizing novel heterocyclic compounds (Rahmouni et al., 2014).
- Antimicrobial Activity : Certain derivatives of the compound were synthesized and evaluated for their antimicrobial activity, indicating the potential of such compounds in developing new therapeutic agents (Nunna et al., 2014).
Biological Evaluation and Potential Therapeutic Applications
- Investigation of Binding with Bovine Serum Albumin : Derivatives of the specified compound were synthesized and their interaction with bovine serum albumin (BSA) was studied, indicating potential applications in drug delivery systems and pharmacokinetics (Meng et al., 2012).
properties
IUPAC Name |
N-(1-phenylethyl)-2-pyrimidin-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-11(12-6-3-2-4-7-12)17-13(18)10-19-14-15-8-5-9-16-14/h2-9,11H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBXRTBNCSWKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide |
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